N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound with the molecular formula C22H18N4O4S and a molecular weight of 434.47 g/mol. This compound is recognized for its potential applications in scientific research, particularly in pharmacology and medicinal chemistry. It is classified as an amide derivative, which is a category of compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N) that is part of an amine.
The molecular structure of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide can be represented using various chemical notation systems:
InChI=1S/C22H18N4O4S/c1-2-30-18-10-6-11-19-20(18)24-22(31-19)25(14-16-8-3-4-12-23-16)21(27)15-7-5-9-17(13-15)26(28)29/h3-13H,2,14H2,1H3
This notation provides a unique identifier for the compound's structure.
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
The Simplified Molecular Input Line Entry System notation describes the arrangement of atoms and bonds in a linear format.
The chemical reactivity of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide can be analyzed based on its functional groups:
The physical and chemical properties of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide include:
N-(4-ethoxybenzo[d]thiazol-2-y)-3-nitro-N-(pyridin-3-y)methylbenzamide holds promise for several scientific applications:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8